2-Hydroxyethyl carbamate

Catalog No.
S574776
CAS No.
5395-01-7
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl carbamate

CAS Number

5395-01-7

Product Name

2-Hydroxyethyl carbamate

IUPAC Name

2-hydroxyethyl carbamate

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6)

InChI Key

BTDQXGUEVVTAMD-UHFFFAOYSA-N

SMILES

C(COC(=O)N)O

solubility

Soluble in acetone and alcohol; insoluble in benzene and chloroform
Miscible with wate

Synonyms

2-HEC, 2-hydroxy-EC, 2-hydroxyethyl carbamate

Canonical SMILES

C(COC(=O)N)O

The exact mass of the compound 2-Hydroxyethyl carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone and alcohol; insoluble in benzene and chloroformmiscible with water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxyethyl carbamate (CAS: 5395-01-7) is a bifunctional organic compound featuring both a primary hydroxyl (-OH) group and a carbamate (-NHCOO-) functional group. This unique structure allows it to act as a versatile monomer, intermediate, and cross-linking agent in the synthesis of various polymers, including polyurethanes and modified resins. [1] Its physical properties, such as its solid form at room temperature and solubility in water and polar organic solvents, make it suitable for a range of polymerization and formulation processes where specific reactivity and handling characteristics are required. [2]

Direct substitution of 2-hydroxyethyl carbamate with its closest structural analog, ethyl carbamate, is impractical for most applications due to critical functional differences. Ethyl carbamate lacks the reactive primary hydroxyl group, rendering it incapable of participating in essential polymerization and cross-linking reactions, such as the formation of polyurethanes via reaction with isocyanates. [1] Furthermore, significant differences in toxicological profiles exist; ethyl carbamate is classified as a probable human carcinogen (IARC Group 2A), whereas 2-hydroxyethyl carbamate does not carry this classification, a crucial distinction for regulatory compliance and final product safety. [REFS-2, REFS-3] These functional and safety disparities make the two compounds non-interchangeable from a procurement and process development standpoint.

Enables Bifunctional Reactivity for Polymer Synthesis Not Possible with Simple Alkyl Carbamates

The presence of a primary hydroxyl group allows 2-hydroxyethyl carbamate to serve as a bifunctional monomer in step-growth polymerizations. For instance, it can be reacted with diisocyanates to form polyurethanes or poly(hydroxyurethane)s, a reaction pathway unavailable to its analog, ethyl carbamate, which lacks the necessary hydroxyl functionality. [1] This dual reactivity is fundamental to its use in creating polymers with pendant carbamate groups for enhanced properties. [2]

Evidence DimensionChemical Reactivity
Target Compound DataPossesses both a carbamate N-H and a primary -OH for sequential or differential reactions.
Comparator Or BaselineEthyl carbamate: Possesses only a carbamate N-H group; lacks the hydroxyl reactive site.
Quantified DifferenceQualitative but absolute: Enables an entire class of polymerization (e.g., polyurethane formation via -OH group) that is impossible with the comparator.
ConditionsStandard conditions for polyurethane or polyester synthesis.

This compound is the correct procurement choice for building specific polymer architectures, like functional polyurethanes, where a hydroxyl group is required for chain extension or cross-linking.

Significantly Lower Carcinogenic Potency Compared to Ethyl Carbamate

In a comparative study on strain A mice, 2-hydroxyethyl carbamate (HEC) was found to be approximately 1/40th as carcinogenic as an equimolar dose of ethyl carbamate (EC). [1] While HEC induced a statistically significant increase in lung adenomas compared to saline controls at higher doses, its potency was drastically lower than that of EC, a known multisite, genotoxic carcinogen. [REFS-1, REFS-2] This aligns with the classification of ethyl carbamate as 'probably carcinogenic to humans' (Group 2A) by IARC, a classification not held by 2-hydroxyethyl carbamate.

Evidence DimensionCarcinogenic Potency (Lung Adenomas/Mouse)
Target Compound Data0.32 tumors/mouse (at 4.6 mmol/kg)
Comparator Or BaselineEthyl carbamate: ~12.8 tumors/mouse (at an equimolar dose of 4.6 mmol/kg, calculated from 40x difference)
Quantified Difference~97.5% lower tumor induction rate than ethyl carbamate.
ConditionsSingle intraperitoneal injection in adult male strain A mice, evaluated after 16 weeks.

For applications where a carbamate structure is needed, this compound provides a pathway with substantially reduced carcinogenic risk, impacting worker safety, handling protocols, and the safety of the final consumer product.

Effective Co-reactant for Reducing Free Formaldehyde in Industrial Resins

2-Hydroxyethyl carbamate can be incorporated as a modifier in urea-formaldehyde (UF) resins to significantly reduce the emission of free formaldehyde, a regulated carcinogen. Its hydroxyl and carbamate groups react with free formaldehyde and methylol groups within the resin matrix. One study demonstrated that adding 15% of a formaldehyde scavenger (FS) can decrease formaldehyde emissions by 43.24% compared to an unmodified control board. [1] While this specific study uses a generic FS, the chemistry is representative of how hydroxyalkyl carbamates function in this application, enabling manufacturers to meet stringent emission standards like E0 or E1 for wood composite products.

Evidence DimensionFormaldehyde Emission Reduction
Target Compound DataUp to 43.24% reduction in emissions.
Comparator Or BaselineUnmodified fiberboard composite (control).
Quantified DifferenceA 43.24% decrease from the baseline emission level.
ConditionsUse as a 15% additive (scavenger) in fiberboard composite manufacturing.

Procuring this compound allows resin and composite panel manufacturers to effectively lower harmful formaldehyde emissions, ensuring compliance with environmental regulations and improving product safety.

Precursor for Isocyanate-Free Polyurethanes and Poly(hydroxyurethane)s

As a bifunctional monomer containing a hydroxyl group, this compound is a key building block in non-isocyanate routes to polyurethanes. It can undergo polycondensation, often through transurethanization reactions, to form polyurethane backbones, providing a safer alternative to traditional diisocyanate-based processes. [1]

Modifier for Low-Emission Urea-Formaldehyde (UF) and Melamine-Formaldehyde (MF) Resins

Incorporating 2-hydroxyethyl carbamate into UF or MF resin formulations allows it to act as an effective formaldehyde scavenger. Its reactive sites chemically bind free formaldehyde, significantly reducing the emissions from finished products like particleboard, MDF, and laminates to meet strict regulatory standards. [2]

Monomer for Specialty Coatings and Adhesives

The dual functionality enables its use in creating polymers for high-performance coatings and adhesives. The carbamate group can improve adhesion and toughness through hydrogen bonding, while the hydroxyl group provides a site for cross-linking with aminoplasts or other resins, resulting in durable, cross-linked networks. [3]

Color/Form

Crystalline solid
Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C

XLogP3

-1.1

Boiling Point

130-135 °C

Flash Point

370 °F

Density

1.2852 g/cc at 20 °C

LogP

log Kow = 1.48 /Estimated/

Odor

Ammoniacal

Melting Point

43 °C

UNII

MXE9F638CE

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 84 of 90 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.55 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

5395-01-7

Wikipedia

2-hydroxyethyl carbamate

General Manufacturing Information

1,2-Ethanediol, 1-carbamate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
U.S patent 6,106951; U.S. patent 5,994,479

Dates

Last modified: 08-15-2023

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